2-Chloro-8-ethoxyquinoline-3-carbonitrile
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Overview
Description
2-Chloro-8-ethoxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the chloro, ethoxy, and carbonitrile groups in the quinoline ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of aniline derivatives with chloroform and phosphorus oxychloride to form the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-ethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation and reduction reactions to form different derivatives.
Condensation Reactions: The carbonitrile group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and various condensation products depending on the nucleophiles used.
Scientific Research Applications
2-Chloro-8-ethoxyquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antimalarial, and anticancer agent.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-8-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The chloro and carbonitrile groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The quinoline ring system can also intercalate with DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
Uniqueness
2-Chloro-8-ethoxyquinoline-3-carbonitrile is unique due to the presence of the ethoxy group at the 8-position and the carbonitrile group at the 3-position, which imparts distinct chemical and biological properties compared to other quinoline derivatives. These structural features enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
2-chloro-8-ethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-2-16-10-5-3-4-8-6-9(7-14)12(13)15-11(8)10/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXMSZPKOVPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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